2-O-Desmethyl Cisapride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

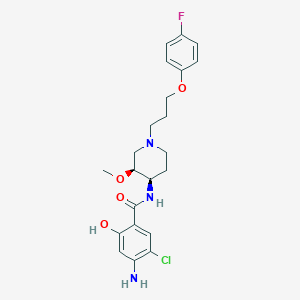

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYNAGSDZADZCE-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907978 | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102671-04-5 | |

| Record name | Norcisapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-O-Desmethyl Cisapride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of the gastroprokinetic agent Cisapride. The document elucidates the chemical structure, physicochemical properties, and the biological context of this compound, primarily through the lens of its parent drug, Cisapride. Due to the limited publicly available data on the metabolite itself, this guide focuses on the established pharmacology and mechanism of action of Cisapride to provide a foundational understanding. Key information is presented in structured tables for clarity, and logical relationships, including the biotransformation from the parent compound and the parent compound's signaling pathway, are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

2-O-Desmethyl Cisapride is recognized as a minor metabolite of Cisapride, a once widely used gastrointestinal prokinetic agent.[1][2] Cisapride was prescribed for conditions such as gastroesophageal reflux disease (GERD) and gastroparesis due to its ability to enhance gastrointestinal motility.[3][4] It functions primarily as a selective serotonin (B10506) 5-HT₄ receptor agonist, which in turn promotes the release of acetylcholine (B1216132) in the enteric nervous system.[3][5][6] The study of its metabolites, including this compound, is crucial for a complete understanding of its pharmacological and toxicological profile. This guide provides a comprehensive summary of the known chemical and physical properties of this compound and delves into the well-documented biological activity of its parent compound to offer a thorough contextual understanding.

Chemical Identity and Physicochemical Properties

This compound is structurally similar to its parent compound, differing by the demethylation of the methoxy (B1213986) group at the 2-position of the benzamide (B126) moiety. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | cis-4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-hydroxy-benzamide | [7][8] |

| Molecular Formula | C₂₂H₂₇ClFN₃O₄ | [1][2][9][] |

| Molecular Weight | 451.92 g/mol | [1][2][] |

| CAS Number | 102671-04-5 | [1][2][9][][11] |

| Appearance | Off-white solid | [8] |

| Purity | ≥95.9% (by HPLC) | [8] |

| SMILES | CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | [11] |

| InChI | InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | [11] |

Biotransformation of Cisapride

Cisapride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][12] One of the metabolic pathways involves the O-demethylation of the methoxy group on the benzamide ring, leading to the formation of this compound.

Figure 1. Biotransformation of Cisapride to this compound.

Pharmacology of the Parent Compound: Cisapride

The biological activity of this compound is not well-documented. Therefore, understanding the pharmacology of the parent drug, Cisapride, is essential.

Mechanism of Action

Cisapride is a potent and selective serotonin 5-HT₄ receptor agonist.[3][5] Its prokinetic effects are mediated through the stimulation of these receptors on enteric neurons in the myenteric plexus. This stimulation enhances the release of acetylcholine, a key neurotransmitter that increases smooth muscle contraction and gastrointestinal motility.[3][6] Unlike some other prokinetic agents, Cisapride does not possess direct cholinergic or antidopaminergic activity.[5]

Figure 2. Signaling pathway of Cisapride's prokinetic action.

Pharmacokinetic Profile of Cisapride

-

Absorption: Rapidly absorbed after oral administration, with a bioavailability of 30-40%.[3]

-

Protein Binding: Highly protein-bound (approximately 97.5%).[3]

-

Metabolism: Extensively metabolized by hepatic CYP3A4.[3][12]

-

Elimination Half-life: Approximately 10 hours.[3]

Quantitative Data on Cisapride's Efficacy

While specific quantitative data for this compound is unavailable, numerous studies have quantified the effects of the parent compound, Cisapride, on gastrointestinal function. The following table summarizes representative findings from clinical research on Cisapride.

Table 2: Selected Clinical Efficacy Data for Cisapride

| Parameter | Study Population | Dosage | Key Finding | Reference(s) |

| Colonic Transit Time (CTT) | 25 patients with chronic idiopathic constipation | 10 mg t.i.d. for 8 weeks | Significant shortening of total and right segmental CTT after 8 weeks of treatment. | [13] |

| Gastric Emptying | 40 preoperative patients given morphine | 10 mg (single dose) | Reversed the delay in gastric emptying caused by morphine more effectively than metoclopramide (B1676508). | [14] |

| Symptom Improvement | 15 patients with chronic idiopathic constipation | 10 mg t.i.d. for 8 weeks | 46.7% of patients reported an "excellent" global response, and 33.3% reported a "good" response. | [13] |

| GI Motility Index | Isolated guinea pig antrum muscle strips | 4, 40, and 400 nM | Elicited a dose-related enhancement of baseline activity. | [15] |

Relevant Experimental Protocols

In Vitro Motility Assays

-

Objective: To assess the direct effect of a compound on gastrointestinal smooth muscle contractility.

-

Methodology:

-

Isolate muscle strips from the desired region of the gastrointestinal tract (e.g., antrum, ileum, colon) of a laboratory animal (e.g., guinea pig).[15]

-

Remove mucosa and submucosa to obtain smooth muscle preparations.

-

Mount the muscle strips in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Connect the strips to isometric force transducers to record contractile activity.

-

After an equilibration period, add the test compound (e.g., this compound) in a cumulative, dose-dependent manner.

-

Record changes in baseline activity, frequency, and amplitude of contractions.[15]

-

Figure 3. Workflow for in vitro muscle strip contractility assay.

In Vivo Gastrointestinal Transit Studies

-

Objective: To measure the effect of a compound on the rate of passage of contents through the gastrointestinal tract.

-

Methodology:

-

Administer radio-opaque markers or a radiolabeled meal to conscious animal subjects (e.g., rabbits, dogs).[16]

-

Administer the test compound or a vehicle control at specified time points.

-

Acquire serial radiographs or scintigraphic images at predetermined intervals.

-

Quantify the progression of the markers through different segments of the GI tract (stomach, small intestine, colon).

-

Calculate gastric emptying time and segmental/total colonic transit times.[13]

-

Conclusion

This compound is a minor metabolite of the 5-HT₄ receptor agonist, Cisapride. While specific pharmacological data on this metabolite remain scarce, its chemical structure and properties have been defined. A thorough understanding of the parent compound's mechanism of action, which involves enhancing acetylcholine release in the myenteric plexus to stimulate gut motility, provides a critical framework for inferring the potential biological relevance of its metabolites. The methodologies outlined in this guide, previously used to characterize Cisapride, represent a clear path for future research to elucidate the specific pharmacological profile of this compound. This document serves as a foundational resource for scientists and researchers, consolidating the available chemical data and providing essential biological context for further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Cisapride - Wikipedia [en.wikipedia.org]

- 4. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. esschemco.com [esschemco.com]

- 9. BioOrganics [bioorganics.biz]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cisapride in Chronic Idiopathic Constipation: Clinical Response and Effect on Colonic Transit Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the effect of cisapride and metoclopramide on morphine-induced delay in gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Cisapride, Buprenorphine, and Their Combination on Gastrointestinal Transit in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-O-Desmethyl Cisapride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 2-O-Desmethyl Cisapride. This route is based on established principles of organic chemistry and analogous reactions reported in the synthesis of Cisapride and related compounds. The experimental protocols provided are adapted from general procedures and may require optimization.

Introduction

This compound is a minor metabolite of Cisapride, a gastroprokinetic agent. As with many drug metabolites, obtaining reference standards of this compound is crucial for pharmacokinetic and metabolic studies. This guide details a plausible and scientifically sound synthetic pathway for this compound, including its key precursors.

The proposed synthesis involves two main stages:

-

The synthesis of the key precursor, 4-amino-5-chloro-2-hydroxybenzoic acid.

-

The amide coupling of this precursor with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine.

Proposed Synthesis Pathway

The overall proposed synthetic route to this compound is depicted below.

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 4-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | 65-49-6 | >98% |

| cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine | C₁₅H₂₃FN₂O₂ | 282.36 | 81098-59-1 | >98% |

| This compound | C₂₂H₂₇ClFN₃O₄ | 451.92 | 102671-04-5 | 95.9% (by HPLC)[1] |

Experimental Protocols

Step 1: Synthesis of 4-amino-5-chloro-2-hydroxybenzoic acid

This procedure describes the chlorination of 4-aminosalicylic acid using N-chlorosuccinimide (NCS).

-

Materials:

-

4-Aminosalicylic acid

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

-

Ice water

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-aminosalicylic acid (1 equivalent) in DMF.

-

Add N-chlorosuccinimide (1 equivalent) to the solution.

-

Heat the reaction mixture to 70°C and stir for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the hot reaction mixture into ice water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with deionized water to remove any remaining DMF and succinimide.

-

Dry the product under vacuum to yield 4-amino-5-chloro-2-hydroxybenzoic acid.

-

Step 2: Amide Coupling to form this compound

This protocol details the coupling of 4-amino-5-chloro-2-hydroxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine using the mixed anhydride (B1165640) method with ethyl chloroformate.

-

Materials:

-

4-amino-5-chloro-2-hydroxybenzoic acid

-

cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine

-

Triethylamine (B128534) (Et₃N)

-

Ethyl chloroformate

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) solution (e.g., 1 M)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Solvents for purification (e.g., ethyl acetate (B1210297), hexane)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-chloro-2-hydroxybenzoic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (2 equivalents) dropwise to the solution.

-

Slowly add ethyl chloroformate (1 equivalent) dropwise, maintaining the temperature at 0°C. A white precipitate of triethylamine hydrochloride will form.

-

Stir the mixture at 0°C for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine (1 equivalent) in anhydrous THF.

-

Add the solution of the piperidine (B6355638) derivative dropwise to the mixed anhydride suspension at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting materials.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with a dilute sodium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

-

Mandatory Visualization

Caption: Logical workflow for the synthesis of this compound.

Caption: Experimental workflow for the amide coupling step.

References

Pharmacological Profile of 2-O-Desmethyl Cisapride: An In-depth Technical Guide

Disclaimer: Information regarding the pharmacological profile of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of cisapride, is exceptionally scarce in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the well-characterized parent compound, cisapride, as a surrogate to infer the potential properties of its metabolite. All quantitative data, signaling pathways, and experimental protocols detailed herein pertain to cisapride, unless explicitly stated otherwise. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Cisapride is a gastroprokinetic agent, previously utilized for the management of gastroesophageal reflux disease (GERD) and gastroparesis. Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors in the enteric nervous system, which enhances acetylcholine (B1216132) release and subsequently stimulates gastrointestinal motility. The metabolism of cisapride is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites, including the minor metabolite 2-O-Desmethyl Cisapride. Due to a lack of specific research, the pharmacological activity of this compound remains uncharacterized. This guide provides a detailed profile of cisapride to serve as a foundational reference for the potential investigation of its metabolites.

Pharmacological Profile of Cisapride

Mechanism of Action

Cisapride functions as a selective serotonin 5-HT4 receptor agonist.[1][2] Activation of these G-protein coupled receptors on enteric neurons in the myenteric plexus leads to an increased release of acetylcholine.[2] This enhanced cholinergic activity stimulates smooth muscle contraction in the gastrointestinal tract, thereby increasing esophageal sphincter pressure, accelerating gastric emptying, and promoting intestinal peristalsis.[3][4]

Pharmacodynamics

The primary pharmacodynamic effect of cisapride is the enhancement of gastrointestinal motility. In vitro studies on isolated guinea pig gastroduodenal preparations have shown that cisapride enhances the amplitude of peristaltic waves and improves antroduodenal coordination in a concentration-dependent manner (effective concentrations ranging from 10⁻⁷ to 10⁻⁶ M).[3] In vivo studies in dogs have demonstrated that oral doses of 0.08 to 5 mg/kg enhance the amplitude and coordination of antral, pyloric, and duodenal contractions.[3] A significant off-target effect of cisapride is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[5][6]

Pharmacokinetics

Cisapride is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1 to 1.5 hours.[7] The absolute bioavailability is approximately 35-40%.[2] It is extensively metabolized in the liver, primarily by CYP3A4, through N-dealkylation and aromatic hydroxylation.[8][9][10][11][12] The major metabolite is norcisapride.[2] The elimination half-life of cisapride in healthy adults is approximately 10 hours.[1] In elderly patients, the elimination half-life has been reported to be considerably longer, averaging 21.8 ± 10.6 hours.[13]

Data Presentation: Quantitative Data for Cisapride

Table 1: Receptor and Ion Channel Binding Affinity of Cisapride

| Target | Ligand/Assay Condition | Species | Affinity (IC₅₀/Kᵢ) | Reference(s) |

| 5-HT₄ Receptor | Agonist activity | - | EC₅₀ = 140 nM | [14] |

| 5-HT₄ Receptor | Competitive binding with [³H]GR113808 | Guinea Pig | - | [15] |

| hERG K⁺ Channel | Inhibition of tail currents at +25 mV | Human (CHO cells) | IC₅₀ = 23.6 nM (at 37°C) | [5] |

| hERG K⁺ Channel | Inhibition of tail currents at +20 mV | Human (mammalian cells) | IC₅₀ = 44.5 nM | [6][16] |

| hERG K⁺ Channel | Inhibition at end of prolonged depolarization | Human (mammalian cells) | IC₅₀ = 6.70 nM | [6][16] |

| Kv1.5 K⁺ Channel | Inhibition of channel currents | Human (mammalian cells) | IC₅₀ = 21.2 µM | [6][16] |

Table 2: Pharmacokinetic Parameters of Cisapride in Humans (Oral Administration)

| Parameter | Value | Unit | Reference(s) |

| Bioavailability | 35 - 40 | % | [2] |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 1 - 1.5 | hours | [7] |

| Elimination Half-life (t½) | 10 | hours | [1] |

| Elimination Half-life (t½) in Elderly | 21.8 ± 10.6 | hours | [13] |

| Protein Binding | 97.5 | % | [2] |

| Volume of Distribution (Vd) | ~180 | L | [7] |

| Primary Metabolizing Enzyme | CYP3A4 | - | [8][9][10][11][12] |

Table 3: Effective Doses of Cisapride for Gastrointestinal Motility

| Species | Effect | Route of Administration | Effective Dose Range | Reference(s) |

| Dog | Enhanced antral and colonic motility | Intravenous | 0.1 - 1 mg/kg | [3] |

| Dog | Accelerated gastric emptying | Oral | 0.16 - 1.25 mg/kg | [3] |

| Cat | Treatment of chronic constipation | Oral | 2.5 mg (for cats <5kg), 5 mg (for cats >5kg) 2-3 times daily | [17] |

| Dog | General GI motility treatment | Oral | 0.1 - 0.5 mg/kg every 8-12 hours | [18] |

Mandatory Visualizations

Caption: Signaling pathway of Cisapride via 5-HT4 receptor agonism.

Caption: Hypothetical workflow for pharmacological profiling.

Experimental Protocols

The following are detailed, hypothetical methodologies for key experiments to characterize the pharmacological profile of a compound like this compound.

5-HT₄ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human 5-HT₄ receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT₄ receptor.

-

Radioligand: [³H]-GR113808 (a selective 5-HT₄ antagonist).[19]

-

Non-specific binding control: Unlabeled 5-HT or another potent 5-HT₄ ligand (e.g., GR113808).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well microplates.

Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (or unlabeled 5-HT for control), and 50 µL of [³H]-GR113808 (final concentration ~0.2 nM).

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a predetermined optimal amount of receptor protein).

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of unlabeled 5-HT.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

5-HT₄ Receptor Functional Assay (cAMP Accumulation)

Objective: To assess the functional activity (agonism or antagonism) of this compound at the human 5-HT₄ receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT₄ receptor.

-

5-HT (as a reference agonist).

-

A selective 5-HT₄ antagonist (e.g., GR113808) for antagonist mode testing.

-

Cell culture medium.

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[21]

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the cells in 96-well plates and grow to confluence.

-

On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes.

-

Agonist Mode: Add varying concentrations of this compound or 5-HT to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a short period before adding a fixed concentration of 5-HT (e.g., its EC₈₀).

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.[22][23]

-

Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.

In Vitro Gastrointestinal Motility Assay

Objective: To evaluate the effect of this compound on the contractility of isolated gastrointestinal smooth muscle.

Materials:

-

Guinea pig ileum.[24]

-

Krebs-Ringer bicarbonate solution, continuously gassed with 95% O₂ / 5% CO₂.

-

Organ bath with an isometric force transducer.

-

Data acquisition system.

-

Acetylcholine (as a positive control).

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Ringer solution maintained at 37°C.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular washing.

-

Record the spontaneous contractile activity.

-

Add cumulative concentrations of this compound to the organ bath and record the changes in contractile force and frequency.

-

After the highest concentration, wash the tissue and add a maximal concentration of acetylcholine to confirm tissue viability.

-

Analyze the data to determine the concentration-response relationship for this compound on intestinal motility.

Conclusion

While this compound is a known metabolite of cisapride, its pharmacological profile remains to be elucidated. The comprehensive data provided for cisapride in this guide offers a valuable starting point for any future investigation into this metabolite. The detailed hypothetical experimental protocols outline a clear path for the systematic characterization of its receptor binding, functional activity, and effects on gastrointestinal motility. Such studies would be essential to determine if this compound contributes to the therapeutic or adverse effects of its parent compound.

References

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic characteristics of cisapride in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. kingsdale.com [kingsdale.com]

- 18. wagwalking.com [wagwalking.com]

- 19. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 21. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

The Discovery and Metabolic Fate of Cisapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride (B12094), a substituted piperidinyl benzamide, was introduced as a gastroprokinetic agent to enhance gastrointestinal motility.[1][2] Its mechanism of action involves the stimulation of serotonin (B10506) 5-HT4 receptors, which in turn increases acetylcholine (B1216132) release within the myenteric plexus.[1][3] This technical guide provides an in-depth exploration of the discovery and background of cisapride's metabolites, focusing on the key metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies employed in their characterization.

Discovery and Primary Metabolic Pathways

The biotransformation of cisapride is extensive, with the primary routes of metabolism being oxidative N-dealkylation and aromatic hydroxylation.[4][5] In vitro studies utilizing human liver microsomes, which highly correlate with in vivo observations, have been instrumental in elucidating these pathways.[4]

The principal enzyme responsible for cisapride metabolism is Cytochrome P450 3A4 (CYP3A4).[4][6][7] To a much lesser extent, CYP2A6 also contributes to its metabolism.[4][6] The major metabolite formed through oxidative N-dealkylation at the piperidine (B6355638) nitrogen is norcisapride (B1231896) .[4][5][6] This metabolite accounts for a significant portion of the administered dose.[4]

Other identified metabolic pathways include:

-

Aromatic hydroxylation at the fluorophenoxy moiety, leading to the formation of 2-hydroxy-cisapride and 3-fluoro-4-hydroxy-cisapride.[4]

-

N-oxidation at the piperidine nitrogen, forming the N-oxide of cisapride.[4]

-

O-dealkylation .[4]

The metabolic contribution of these metabolites to the overall pharmacological activity of cisapride is considered negligible.[4]

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of cisapride and its primary metabolite, norcisapride, have been characterized in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 35-40% | Human | [3] |

| ~33% | Human | [1] | |

| Elimination Half-life | 10 hours | Human | [1] |

| 9.6 +/- 3.3 hours | Human (hemodialysis patients) | [8] | |

| 21.8 +/- 10.6 hours | Elderly patients | [9] | |

| Volume of Distribution | 4.8 +/- 3.3 L/kg | Human (hemodialysis patients) | [8] |

| Total Oral Plasma Clearance | 380 +/- 161 ml/min | Human (hemodialysis patients) | [8] |

| Area Under the Curve (AUC) | 1024 +/- 447 ng.hr/ml (20 mg single dose) | Human (hemodialysis patients) | [8] |

| Protein Binding | 97.5% | Human | [10] |

| Apparent Km (in vitro) | 8.6 ± 3.5 μM | Human liver microsomes | [4][6] |

| Vmax (in vitro) | 523 ± 330 pmol mg−1 min−1 | Human liver microsomes | [4] |

Table 1: Pharmacokinetic Parameters of Cisapride

| Parameter | Value | Species | Reference |

| Excretion (% of dose) | 41-45% | Human | [5] |

| 14% | Dog | [5] | |

| Peak Plasma Levels & AUC (relative to cisapride) | 8-9 times lower | Human | [5] |

| Hemodialysis Clearance | 34.7 +/- 7.9 ml/min | Human | [8] |

Table 2: Pharmacokinetic Parameters of Norcisapride

Experimental Protocols

The identification and quantification of cisapride and its metabolites have relied on a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of cisapride and the enzymes involved.

Methodology:

-

Incubation: 14C-labeled cisapride was incubated with human liver microsomes.[4] A typical incubation mixture would contain the radiolabeled compound, human liver microsomes, and an NADPH-generating system in a buffered solution.

-

Metabolite Separation: The resulting metabolites were separated using high-performance liquid chromatography (HPLC) with on-line radioactivity detection.[4]

-

Metabolite Identification:

-

Co-chromatography: The retention times of the metabolite peaks were compared with those of authentic reference compounds.[4]

-

Mass Spectrometry (MS): For uncharacterized metabolites, fractions from the HPLC eluate were collected and subjected to mass spectrometric analysis to determine their molecular weight and fragmentation patterns, thereby elucidating their structures.[4]

-

Quantitative Analysis in Biological Samples

Objective: To determine the concentrations of cisapride and its metabolites in plasma, urine, and other biological matrices.

Methodology:

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): A common technique to extract the analytes from the biological matrix. For example, plasma samples are made alkaline and then extracted with an organic solvent like tert-butyl methyl ether.[7]

-

Solid-Phase Extraction (SPE): An alternative method for sample clean-up and concentration.[11]

-

Protein Precipitation: Used to remove proteins that can interfere with the analysis.[4][11]

-

-

Chromatographic Separation:

-

Detection:

-

UV Detection: Used for the quantification of cisapride in pharmaceutical preparations.[13]

-

Fluorescence Detection: Employed for the determination of norcisapride in human urine.[12]

-

Gas Chromatography (GC): Has been used for the measurement of norcisapride.[8]

-

Mass Spectrometry (MS/MS): Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs and metabolites in biological samples.[14][15]

-

Visualizations

Cisapride Metabolism Pathway

References

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic characteristics of cisapride in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.ymaws.com [cdn.ymaws.com]

- 11. ijisrt.com [ijisrt.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmometrica.com.mx [pharmometrica.com.mx]

- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cisapride and its Metabolite 2-O-Desmethyl Cisapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gastroprokinetic agent Cisapride (B12094) and its minor metabolite, 2-O-Desmethyl Cisapride (CAS Number: 102671-04-5). While extensive research has been conducted on Cisapride, including its synthesis, pharmacology, and metabolic pathways, specific data on this compound remains limited. This document synthesizes the available information on both compounds, presenting chemical and physical properties, metabolic pathways, and the mechanism of action of the parent drug. Due to the scarcity of detailed experimental data for this compound, this guide focuses on the well-documented characteristics of Cisapride to provide a foundational understanding for researchers in the field.

Introduction

Cisapride is a substituted piperidinyl benzamide (B126) that was developed as a gastroprokinetic agent to enhance motility in the upper gastrointestinal tract[1]. It was primarily used to treat conditions such as gastroesophageal reflux disease (GERD) and gastroparesis[1][2]. Cisapride exerts its effects by acting as a serotonin (B10506) 5-HT4 receptor agonist, which indirectly stimulates the release of acetylcholine (B1216132) in the enteric nervous system[1][3]. However, due to concerns about serious cardiac side effects, its use has been significantly restricted in many countries[1].

This compound is recognized as a minor metabolite of Cisapride[4][5][6][7]. As a result of its minor metabolic role, it has not been the subject of extensive research, and therefore, detailed information regarding its pharmacological activity and experimental protocols is not widely available. This guide aims to present the known information on this compound while providing a detailed technical overview of its parent compound, Cisapride.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and the parent compound Cisapride are presented below.

| Property | This compound | Cisapride |

| CAS Number | 102671-04-5[4][5][8][9][10][11] | 81098-60-4[1] |

| Molecular Formula | C22H27ClFN3O4[4][9] | C23H29ClFN3O4[1] |

| Molecular Weight | 451.92 g/mol [4][9] | 465.95 g/mol [1] |

| Appearance | Off-White Solid[5] | White to beige colored powder[12] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Sonicated)[5]. Also soluble in acetone (B3395972) and chloroform[8]. | Sparingly soluble in methanol; practically insoluble in water[13]. |

| Melting Point | 148-150 °C[5] | Not specified |

| Boiling Point | ~612.1 °C at 760 mmHg (Predicted)[5][8] | Not specified |

| IUPAC Name | 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide[5] | (±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl)-2-methoxybenzamide[1] |

| Synonyms | 2-O-Desmethyl Coordinax, 2-O-Desmethyl Acenalin, 2-O-Desmethyl Alimix, 2-O-Desmethyl Cipril[4][5] | Prepulsid, Propulsid[1] |

Synthesis and Formulation

Synthesis of Cisapride

Several synthetic routes for Cisapride have been described. A common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidine or a derivative thereof. Another approach starts from cis-4-amino-3-methoxy-1-piperidine-carboxylic acid ethyl ester[14]. A patented process describes the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone in the presence of benzylamine, followed by enrichment of the cis-stereoisomer and subsequent reaction with the mixed anhydride (B1165640) of 4-amino-5-chloro-2-methoxybenzoic acid and ethyl chloroformate[14].

Synthesis of this compound

Formulation of Cisapride

Cisapride was commercially available in tablet form. For patients requiring a liquid preparation, an extemporaneously compounded suspension can be formulated. A stable suspension can be prepared using propylene (B89431) glycol to enhance solubility, buffered with sodium bicarbonate to a pH between 6.5 and 7.5.

Pharmacology and Mechanism of Action of Cisapride

Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract[1]. Its primary mechanism of action is the agonism of serotonin 5-HT4 receptors[1][3]. This action enhances the release of acetylcholine from the myenteric plexus, which in turn stimulates gastrointestinal smooth muscle contraction[3]. This leads to increased lower esophageal sphincter pressure, accelerated gastric emptying, and increased intestinal transit[3]. Unlike some other prokinetic agents, Cisapride is largely devoid of central depressant or antidopaminergic effects[2].

dot

References

- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tissue distribution of the new gastrokinetic agent cisapride in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. cdn.ymaws.com [cdn.ymaws.com]

- 14. Stability of an extemporaneously compounded cisapride suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-O-Desmethyl Cisapride

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of the gastroprokinetic agent Cisapride.[1][2] Due to the limited availability of public data for this specific metabolite, information on the parent compound, Cisapride, is included for comparative purposes. This document is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Physicochemical Data

The following table summarizes the available physicochemical data for 2-O-Desmethyl Cisapride and its parent compound, Cisapride. It is important to note that some of the data for the metabolite are predicted values.

| Property | This compound | Cisapride |

| Molecular Formula | C22H27ClFN3O4[1][3] | C23H29ClFN3O4[4] |

| Molecular Weight | 451.92 g/mol [1][3] | 465.9 g/mol [4] |

| Appearance | Off-white solid[3] | White to slightly beige, odorless powder[4] |

| Melting Point | 266.70° C (Predicted)[5] | 110 °C[4] |

| Boiling Point | ~612.1° C at 760 mmHg (Predicted)[5] | Not available |

| Solubility | Soluble in acetone, chloroform, Dimethylformamide, DMSO, and methanol.[5] | Sparingly soluble in methanol.[4] Its insolubility in water has limited the development of parenteral forms.[6] |

| LogP | Not available | 3.3[4] |

Metabolic Pathway of Cisapride

Cisapride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8][9] The formation of this compound occurs via O-dealkylation, which is considered a minor metabolic pathway.[10] The major metabolic routes are oxidative N-dealkylation, leading to norcisapride, and aromatic hydroxylation.[7][10]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. esschemco.com [esschemco.com]

- 4. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cisapride - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Receptor Binding Affinity of 2-O-Desmethyl Cisapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the receptor binding affinity of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of the gastroprokinetic agent Cisapride. Despite a thorough review of the existing literature, specific quantitative data on the receptor binding affinity of 2-O-Desmethyl Cisapride remains elusive. The prevailing consensus in published research is that the metabolites of Cisapride, including this compound, contribute negligibly to its overall pharmacological activity. This guide summarizes the available information on the metabolism of Cisapride, provides context by presenting the known receptor binding profile of the parent drug, and details the key experimental protocols relevant to the assessment of such compounds. Furthermore, it includes visualizations of pertinent signaling pathways and experimental workflows to aid in the understanding of the pharmacological context.

Introduction to Cisapride and its Metabolism

Cisapride is a substituted piperidinyl benzamide (B126) that was historically used to treat gastrointestinal motility disorders.[1][2] Its primary mechanism of action is the stimulation of serotonin (B10506) 5-HT4 receptors, which enhances the release of acetylcholine (B1216132) in the myenteric plexus, thereby promoting gastrointestinal motility.[3] Cisapride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2]

The metabolism of Cisapride proceeds through several pathways, including:

-

N-dealkylation: This is the major metabolic pathway, leading to the formation of Norcisapride.[1]

-

Aromatic hydroxylation: This results in hydroxylated metabolites.[4]

-

O-dealkylation: This is a minor pathway that produces metabolites such as this compound.[5]

While Norcisapride is the most abundant metabolite, the pharmacological activities of all metabolites, including this compound, are generally considered to be insignificant compared to the parent compound.[1]

Receptor Binding Affinity Data

A comprehensive search of the scientific literature did not yield any specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for the receptor binding affinity of this compound. The focus of most pharmacological studies has been on the parent drug, Cisapride, and to a lesser extent, its major metabolite, Norcisapride.

For context and comparison, the known receptor binding profile of Cisapride is summarized below.

| Compound | Receptor | Affinity/Activity | Reference |

| Cisapride | 5-HT₄ | Agonist | [3] |

| Cisapride | hERG Potassium Channel | Blocker | [6] |

Table 1: Receptor Binding Profile of Cisapride.

Key Experimental Protocols

To facilitate further research into the pharmacological profile of Cisapride metabolites like this compound, this section details the methodologies for key in vitro experiments.

5-HT₄ Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the 5-HT₄ receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT₄ receptor.

-

Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).

-

Test compound (e.g., this compound).

-

Non-specific binding control: A high concentration of a known 5-HT₄ ligand (e.g., unlabeled GR113808 or Serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, [³H]-GR113808, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

hERG Potassium Channel Binding Assay

Given the known cardiotoxic potential of Cisapride due to hERG channel blockade, assessing the activity of its metabolites at this channel is crucial.

Objective: To determine the potential of a test compound to inhibit the hERG potassium channel.

Methodology: A common method is a radioligand binding assay using membranes from cells expressing the hERG channel and a radiolabeled hERG channel blocker, such as [³H]-dofetilide or [³H]-astemizole. The protocol is similar to the 5-HT₄ receptor binding assay described above, with the appropriate cell membranes and radioligand.

Acetylcholine Release Assay from Myenteric Plexus

This functional assay measures the ability of a compound to modulate the release of acetylcholine from enteric neurons, which is the primary mechanism of action of Cisapride.

Objective: To determine if a test compound can stimulate the release of acetylcholine from the myenteric plexus.

Materials:

-

Guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparation.

-

[³H]-Choline.

-

Krebs solution.

-

Scintillation cocktail and a scintillation counter.

-

Stimulation electrodes.

Procedure:

-

Tissue Preparation: Isolate the LMMP from the guinea pig ileum.

-

Loading with Radiotracer: Incubate the tissue preparation with [³H]-Choline, which is taken up by the cholinergic neurons and converted to [³H]-acetylcholine.

-

Superfusion: Place the loaded tissue in a superfusion chamber and continuously perfuse with Krebs solution to wash out excess radiotracer.

-

Stimulation and Sample Collection: Collect fractions of the superfusate at regular intervals. Stimulate the tissue electrically or with a high potassium solution to induce acetylcholine release at specific time points. Apply the test compound to the superfusion buffer and measure its effect on both basal and stimulated [³H]-acetylcholine release.

-

Quantification: Measure the radioactivity in the collected fractions using a scintillation counter.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity remaining in the tissue at that time point. Compare the release of [³H]-acetylcholine in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

Caption: 5-HT4 Receptor Signaling Pathway for Acetylcholine Release.

Caption: General Workflow for a Radioligand Binding Assay.

Conclusion

While this compound is a known minor metabolite of Cisapride, there is a significant gap in the scientific literature regarding its specific receptor binding affinity. The prevailing view is that its contribution to the overall pharmacological effect of Cisapride is negligible. This technical guide has provided the available context on Cisapride's metabolism and receptor interactions, along with detailed experimental protocols that can be employed to characterize the pharmacological profile of this and other metabolites. The provided diagrams of the 5-HT₄ receptor signaling pathway and a general radioligand binding assay workflow serve as valuable tools for researchers in this field. Further studies are warranted to definitively elucidate the receptor binding profile of this compound and other minor metabolites to fully understand the complete pharmacological and toxicological profile of Cisapride.

References

- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-O-Desmethyl Cisapride in Human Plasma by LC-MS/MS

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-O-Desmethyl Cisapride, a metabolite of Cisapride, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is designed for high-throughput analysis in research and drug development settings, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

This compound is a metabolite of Cisapride, a gastroprokinetic agent. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and drug metabolism studies. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a highly selective and sensitive analytical technique. The methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.

Experimental

Materials and Reagents

-

Analytes and Internal Standard: this compound and its stable isotope-labeled internal standard (IS), this compound-d4, were sourced from a reputable chemical supplier.

-

Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Ultrapure water were used.

-

Plasma: Drug-free human plasma (K2-EDTA) was obtained from a certified biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

A protein precipitation method was employed for plasma sample preparation.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d4 at 500 ng/mL in 50% methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient was used, starting from 20% B and increasing to 80% B over 3 minutes.

Mass Spectrometry

The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) to detect the transitions for this compound and its internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 1: Linearity and LLOQ

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 3 | < 5 | < 6 | 95 - 105 |

| Mid QC | 300 | < 4 | < 5 | 97 - 103 |

| High QC | 800 | < 3 | < 4 | 98 - 102 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low QC | 3 | 88 |

| Mid QC | 300 | 92 |

| High QC | 800 | 91 |

Table 3: Extraction Recovery

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship of quantification.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for quantifying this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the typical requirements for bioanalytical method validation.

Application Notes and Protocols for the Use of 2-O-Desmethyl Cisapride as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Desmethyl Cisapride is a minor metabolite of Cisapride, a gastroprokinetic agent. As a certified reference standard, it is essential for the accurate identification and quantification of this metabolite in various biological matrices during preclinical and clinical studies. These application notes provide detailed protocols for the use of this compound in analytical assays, primarily focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Chemical and Physical Data

Proper handling and storage of the analytical reference standard are crucial for maintaining its integrity and ensuring accurate experimental results.

| Property | Value | Source |

| Chemical Name | cis-4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-hydroxy-benzamide | LGC Standards |

| Synonyms | 2-O-Desmethyl Acenalin, 2-O-Desmethyl Alimix, 2-O-Desmethyl Cipril, 2-O-Desmethyl Coordinax | LGC Standards |

| Molecular Formula | C₂₂H₂₇ClFN₃O₄ | LGC Standards |

| Molecular Weight | 451.92 g/mol | LGC Standards |

| CAS Number | 102671-04-5 | LGC Standards |

| Appearance | White to Off-White Solid | LGC Standards |

| Purity (by HPLC) | 99.92% (at 215 nm) | LGC Standards |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | LGC Standards |

| Long-Term Storage | -20°C | LGC Standards |

Metabolic Pathway of Cisapride

Cisapride is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways are oxidative N-dealkylation and aromatic hydroxylation. This compound is formed via O-demethylation of the methoxy (B1213986) group on the benzamide (B126) ring, representing a minor metabolic route.

Figure 1: Simplified metabolic pathway of Cisapride.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and matrices.

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is fundamental for generating reliable calibration curves.

Figure 2: Workflow for the preparation of standard solutions.

Protocol:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the powder to a 10 mL Class A volumetric flask.

-

Add a small volume of dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound.

-

Bring the flask to volume with methanol.

-

Cap and vortex thoroughly. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial.

-

-

Working Solutions:

-

Prepare a series of intermediate and working standard solutions by serially diluting the stock solution with a suitable solvent, such as a mixture of methanol and water (50:50, v/v) or the mobile phase.

-

The concentration of the working solutions should cover the expected range of the analyte in the samples.

-

HPLC-UV Method for Quantification (Proposed)

This method is adapted from established methods for Cisapride and would require validation for this compound.

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724): 0.025 M KH₂PO₄ buffer (pH adjusted to 7.0 with triethylamine) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 276 nm |

| Internal Standard | Cisapride or a structurally similar compound |

Method Validation Parameters (Hypothetical Data for Guidance):

| Parameter | Expected Range/Value |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

HPLC-MS/MS Method for Quantification in Biological Matrices (Proposed)

This highly sensitive and selective method is suitable for the analysis of low concentrations of this compound in complex matrices such as plasma or urine.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound or Cisapride-d4).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the HPLC-MS/MS system.

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters (Hypothetical MRM Transitions):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 452.2 | To be determined experimentally | To be optimized |

| Internal Standard (e.g., Cisapride-d4) | 470.2 | To be determined experimentally | To be optimized |

Method Validation Parameters (Hypothetical Data for Guidance):

| Parameter | Expected Range/Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.02 ng/mL |

| Limit of Quantitation (LOQ) | ~0.1 ng/mL |

| Precision (%RSD) | < 15% (20% at LLOQ) |

| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) |

Stability Information

Based on data for the parent compound, Cisapride, the following stability recommendations can be made for this compound. However, specific stability studies are highly recommended.

-

Stock Solutions: Stable for at least 3 months when stored at -20°C.

-

Working Solutions: Stable for at least 24 hours at room temperature and for up to 7 days when refrigerated at 2-8°C.

-

Freeze-Thaw Stability: Samples in biological matrices are expected to be stable for at least three freeze-thaw cycles.

-

Long-Term Stability in Matrix: Stable for at least 30 days when stored at -80°C.

Conclusion

This compound is a critical reference material for pharmacokinetic and drug metabolism studies involving Cisapride. The protocols outlined in these application notes provide a robust starting point for the development and validation of analytical methods for its accurate quantification. Adherence to good laboratory practices and thorough method validation are essential for generating reliable and reproducible data.

Application Notes and Protocols for Studying Gastrointestinal Motility with 2-O-Desmethyl Cisapride

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for studying the effects of 2-O-Desmethyl Cisapride (B12094) on gastrointestinal (GI) motility. Cisapride, a well-characterized prokinetic agent, enhances GI motility primarily through its action as a serotonin (B10506) 5-HT₄ receptor agonist, which facilitates the release of acetylcholine (B1216132) in the myenteric plexus.[1][2] 2-O-Desmethyl Cisapride is a metabolite of Cisapride.[3] Published literature suggests that the metabolites of cisapride have negligible pharmacological activity.[4] This protocol is designed to investigate and confirm the activity profile of this compound in comparison to its parent compound, Cisapride.

The following sections detail the mechanism of action, protocols for in vitro and in vivo studies, and a framework for data analysis and presentation.

Mechanism of Action of Cisapride

Cisapride stimulates gastrointestinal motility by acting as a selective serotonin 5-HT₄ receptor agonist.[1][2] This action promotes the release of acetylcholine from the cholinergic neurons in the myenteric plexus, leading to increased smooth muscle contraction and enhanced peristalsis throughout the GI tract.[1]

Signaling Pathway of Cisapride

Caption: Signaling pathway of Cisapride in enteric neurons.

Quantitative Data Summary

The following table summarizes the known quantitative data for Cisapride. Data for this compound is not widely available in published literature, and its pharmacological activity is reported to be negligible.[4]

| Compound | Target | Assay Type | Value | Units |

| Cisapride | 5-HT₄ Receptor | EC₅₀ | 140 | nM |

| hERG Channel | IC₅₀ | 9.4 | nM | |

| This compound | 5-HT₄ Receptor | EC₅₀ | Not Reported (Activity reported as negligible) | - |

| hERG Channel | IC₅₀ | Not Reported | - |

Experimental Protocols

In Vitro: Isolated Tissue Organ Bath Assay

This protocol details the methodology for assessing the contractile response of isolated guinea pig ileum to this compound and Cisapride.

Caption: Workflow for the in vitro isolated tissue assay.

-

Tissue Preparation:

-

Humanely euthanize a male guinea pig (250-350 g) following institutional guidelines.

-

Excise a segment of the terminal ileum and place it in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1), continuously gassed with 95% O₂ and 5% CO₂ at 37°C.

-

Prepare 2-3 cm longitudinal muscle-myenteric plexus (LMMP) strips.

-

-

Experimental Setup:

-

Suspend the ileal strips in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

-

-

Compound Administration and Data Collection:

-

Prepare stock solutions of Cisapride and this compound in a suitable solvent (e.g., DMSO).

-

After equilibration, record a stable baseline.

-

Add the test compounds in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).

-

Record the isometric contractions for at least 5 minutes at each concentration or until a stable response is achieved.

-

As a positive control, elicit a maximal contraction with a known agonist (e.g., carbachol (B1668302) or a high concentration of Cisapride).

-

-

Data Analysis:

-

Measure the amplitude of contraction at each concentration.

-

Express the response as a percentage of the maximal contraction induced by the positive control.

-

Plot the concentration-response curves and calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response).

-

In Vivo: Gastrointestinal Transit (Charcoal Meal) Assay

This protocol describes an in vivo method to assess the effect of this compound and Cisapride on overall gastrointestinal transit in mice.

Caption: Workflow for the in vivo gastrointestinal transit assay.

-

Animal Preparation:

-

Use male mice (e.g., C57BL/6, 20-25 g).

-

House the animals in a controlled environment and allow them to acclimatize for at least one week.

-

Fast the mice for 18-24 hours before the experiment, with free access to water.

-

-

Compound Administration:

-

Prepare solutions of this compound and Cisapride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the compounds or vehicle via oral gavage at a defined time before the charcoal meal (e.g., 30 minutes).

-

-

Charcoal Meal Administration:

-

Administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) via oral gavage (typically 0.1 mL per 10 g of body weight).

-

-

Measurement of Gastrointestinal Transit:

-

After a set time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the mice.

-

Carefully dissect the small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

-

Data Analysis:

-

Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.

-

Compare the transit percentages between the control (vehicle), Cisapride, and this compound groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Expected Outcomes and Interpretation

Based on existing literature, it is expected that Cisapride will produce a concentration-dependent increase in the contractility of the isolated ileum and a significant increase in gastrointestinal transit in vivo.

For this compound, if the reports of its negligible activity are accurate, it is anticipated that it will not elicit a significant contractile response in the in vitro assay at concentrations where Cisapride is active. Similarly, in the in vivo assay, it is expected that this compound will not significantly alter gastrointestinal transit compared to the vehicle control group.

These protocols provide a robust framework for the direct comparison of the prokinetic effects of Cisapride and its metabolite, this compound, and to experimentally verify the reported lack of activity of the metabolite.

References

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Validated HPLC-UV Method for the Quantitative Analysis of 2-O-Desmethyl Cisapride in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-O-Desmethyl Cisapride (B12094), a metabolite of Cisapride, in human plasma. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for pharmacokinetic and drug metabolism studies. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects.

Introduction